molecular formula C16H14N2O B12561774 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol

Cat. No.: B12561774
M. Wt: 250.29 g/mol
InChI Key: FHDQVFVZFNXKKO-WEVVVXLNSA-N
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Description

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group via an ethenyl bridge. This structure is significant due to the biological and chemical properties imparted by the benzimidazole ring, which is known for its pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. The benzimidazole ring is formed through the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . The ethenyl linkage is introduced by reacting the benzimidazole derivative with an appropriate vinyl compound under basic conditions.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is unique due to its specific ethenyl linkage and phenol group, which confer distinct chemical reactivity and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol

InChI

InChI=1S/C16H14N2O/c1-11-2-8-14-15(10-11)18-16(17-14)9-5-12-3-6-13(19)7-4-12/h2-10,19H,1H3,(H,17,18)/b9-5+

InChI Key

FHDQVFVZFNXKKO-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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